4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) have been shown to have a peculiar nature .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23N3O2/c1-4-6-13(18)11-9-12(16-10-11)14(19)15-7-5-8-17(2)3/h9-10,16H,4-8H2,1-3H3,(H,15,19) .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical and Chemical Properties Analysis
This compound is a solid in its physical form . It has a molecular weight of 265.36 .Scientific Research Applications
Novel Synthesis Methods
Research has been conducted on the development of novel synthesis methods for pyrrole derivatives, which are valuable in medicinal chemistry and materials science. For example, an effective route to functionalized 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives was described, highlighting the versatility of pyrrole compounds in chemical synthesis (Alizadeh, Rezvanian, Zhu, 2008).
Antimicrobial Applications
The design and synthesis of new derivatives of pyrrole, modifying atoms to create compounds with antimicrobial properties, has been a focus. For instance, specific derivatives have shown high anti-staphylococcus activity, indicating their potential in combating bacterial infections (2020).
CO2 Solubility Studies
In the context of reducing energy requirements for post-combustion carbon capture (PCC), novel tertiary amines, including pyrrole derivatives, have been synthesized or screened. These studies aim to improve the efficiency of PCC technologies by enhancing CO2 solubility in solvent systems (Liu, Xiao, Tontiwachwuthikul, Liang, 2017).
Antitumor Activity
Research into pyrrole derivatives has also extended into the exploration of their antitumor properties. Some compounds have demonstrated significant in vitro antitumor activity, offering a foundation for the development of new anticancer drugs. For example, certain pyrimidiopyrazole derivatives have shown promising results against the HepG2 cell line (Fahim, Elshikh, Darwish, 2019).
Molecular Docking and DFT Studies
Molecular docking and density functional theory (DFT) studies have been utilized to understand the interaction of pyrrole derivatives with biological targets and their electronic properties. These computational approaches aid in the rational design of compounds with desired biological activities and physicochemical properties (2014).
Safety and Hazards
Properties
IUPAC Name |
4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-4-6-13(18)11-9-12(16-10-11)14(19)15-7-5-8-17(2)3/h9-10,16H,4-8H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUNHXVJUHKOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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